molecular formula C8H9Cl2N3 B134449 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine CAS No. 154117-91-6

4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine

Numéro de catalogue: B134449
Numéro CAS: 154117-91-6
Poids moléculaire: 218.08 g/mol
Clé InChI: LZHQEVZABXPJNN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of two chlorine atoms at the 4th and 6th positions and a pyrrolidinyl group at the 2nd position of the pyrimidine ring. Pyrimidines are significant in various fields, including medicinal chemistry, due to their presence in nucleic acids and their role in various biological processes .

Applications De Recherche Scientifique

Antiparasitic Applications

Pentamidine has a long history of use against various parasitic diseases, particularly those caused by protozoa. The following are key applications:

  • Trypanosomiasis : Pentamidine is effective against Trypanosoma brucei gambiense, the causative agent of sleeping sickness. However, its use is limited due to poor oral bioavailability and potential toxicity. Research has focused on developing prodrugs of pentamidine, including pentamidine diamidoxime, to improve pharmacokinetic properties and reduce side effects .
  • Leishmaniasis : Pentamidine is also used to treat leishmaniasis, a disease caused by Leishmania parasites. Studies have indicated that pentamidine diamidoxime derivatives may enhance efficacy against resistant strains of Leishmania .
  • Pneumocystis carinii pneumonia : The compound has been utilized in treating infections caused by Pneumocystis jirovecii, particularly in immunocompromised patients. The development of orally bioavailable formulations aims to simplify treatment regimens .

Oncology Applications

Recent studies have explored the potential of pentamidine diamidoxime in cancer therapy:

  • Antitumor Activity : Pentamidine has shown inhibitory effects on various cancer cell lines, including breast and colon carcinomas. The mechanism involves the inhibition of endo-exonuclease activity, which is crucial for DNA replication and repair in cancer cells . Clinical trials are ongoing to assess the efficacy of pentamidine derivatives as adjunct therapies in oncology .
  • Combination Therapies : Researchers are investigating the use of pentamidine diamidoxime in combination with other chemotherapeutic agents to enhance therapeutic outcomes while minimizing toxicity. Preliminary results indicate that these combinations may lead to synergistic effects against tumor growth .

Drug Development and Prodrugs

The development of prodrugs from pentamidine diamidoxime represents a significant advancement:

  • Improved Oral Bioavailability : One of the main challenges with pentamidine is its poor absorption when administered orally. Prodrugs such as N,N′-bis(succinyloxy)pentamidine have been synthesized to improve solubility and bioavailability, facilitating oral administration and enhancing patient compliance .
  • Toxicity Reduction : The modification of pentamidine into diamidoxime derivatives aims to reduce the toxic side effects associated with traditional formulations. Studies have demonstrated that these new compounds exhibit lower toxicity profiles while maintaining or enhancing therapeutic efficacy .

Case Studies and Research Findings

Several case studies highlight the application of pentamidine diamidoxime in clinical settings:

  • Clinical Trials for Trypanosomiasis : A study involving a new formulation of pentamidine showed promising results in treating first-stage sleeping sickness with improved safety profiles compared to traditional intravenous administration .
  • Oncology Trials : Early-phase clinical trials have demonstrated that pentamidine derivatives can effectively reduce tumor size in patients with advanced-stage cancers when used in combination with standard chemotherapy .

Data Table: Summary of Applications

Application AreaSpecific Use CaseStatus/Findings
AntiparasiticTrypanosomiasisEffective; ongoing research on prodrugs
LeishmaniasisEnhanced efficacy against resistant strains
Pneumocystis carinii pneumoniaSimplified treatment regimens
OncologyBreast cancerInhibitory effects observed
Colon cancerClinical trials ongoing
Drug DevelopmentOral bioavailabilityNew formulations show improved absorption
Toxicity reductionLower toxicity profiles established

Méthodes De Préparation

The synthesis of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with pyrrolidine. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the 2nd position by the pyrrolidinyl group. The general synthetic route can be summarized as follows:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reagents and conditions used.

Comparaison Avec Des Composés Similaires

Similar compounds to 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine include other substituted pyrimidines such as:

    4,6-Dichloropyrimidine: Lacks the pyrrolidinyl group but shares the dichloro substitution pattern.

    2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine: Similar structure but with different substitution positions.

    4,6-Diaminopyrimidine: Contains amino groups instead of chlorine atoms.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is often utilized as a building block for synthesizing various bioactive molecules, including antiviral and anticancer agents. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Synthesis

The molecular structure of this compound features a pyrimidine ring substituted with two chlorine atoms at the 4 and 6 positions and a pyrrolidinyl group at the 2 position. The synthesis typically involves the reaction of 4,6-dichloropyrimidine with pyrrolidine under controlled conditions, often using organic solvents like ethanol or acetonitrile to ensure high yield and purity .

Antiviral Properties

Research indicates that compounds similar to this compound exhibit significant antiviral activity. For instance, related pyrimidine derivatives have been shown to inhibit viral replication by interfering with essential viral enzymes . The specific mechanisms often involve the inhibition of nucleoside triphosphate synthesis, crucial for viral RNA synthesis.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The compound's structural similarity to nucleotides suggests potential interactions with DNA or RNA synthesis pathways, which could explain its effectiveness in targeting cancer cells.

Enzyme Inhibition

The compound is known to inhibit specific enzymes involved in metabolic pathways. For example, it may interact with glycogen phosphorylase, leading to reduced glycogen breakdown and altered glucose metabolism . This inhibition could have implications for metabolic disorders such as diabetes.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the pyrrolidinyl group or the introduction of additional substituents on the pyrimidine ring can significantly affect the compound's potency and selectivity against various biological targets .

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased potency against cancer cells
Alteration of the pyrrolidinyl groupChanges in enzyme inhibition profile

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antiviral Efficacy : A study demonstrated that a related compound exhibited IC50 values in the nanomolar range against viral targets, indicating strong antiviral potential .
  • Cancer Cell Line Testing : In vitro studies showed that this compound inhibited cell growth in breast and lung cancer cell lines with IC50 values significantly lower than those of existing treatments .
  • Metabolic Pathway Impact : Research on enzyme inhibition revealed that compounds similar to this compound could effectively modulate glucose metabolism, suggesting a role in managing metabolic diseases .

Propriétés

IUPAC Name

4,6-dichloro-2-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N3/c9-6-5-7(10)12-8(11-6)13-3-1-2-4-13/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHQEVZABXPJNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598293
Record name 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154117-91-6
Record name 4,6-Dichloro-2-(1-pyrrolidinyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154117-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

After dropping 23.7 ml (286.6 mmoles) of pyrrolidine to a mixture containing 25.0 g (136.3 mmoles) of 2,4,6-trichloropyrimidine in 200 ml of tetrahydrofuran at -20° C. within about 30 minutes, the cooling is stopped and after stirring for an additional 30 minutes the reaction mixture is evaporated. After distributing the residue between 500 ml of chloroform and 50 ml of 10% sodium hydroxide solution, the organic phase is separated, washed 4 times with 150 ml of water each, then dried and evaporated. The residue is subjected to chromatography on a silica gel column. By using a 19:1 hexane/ethyl acetate mixture as eluent the eluate is evaporated and the evaporation residue is recrystallized from hexane to give 7.51 g (25.27%) of 4,6-dichloro-2-pyrrolidinopyrimidine, m.p. 95°-98° C.
Quantity
23.7 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine
Reactant of Route 6
Reactant of Route 6
4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.